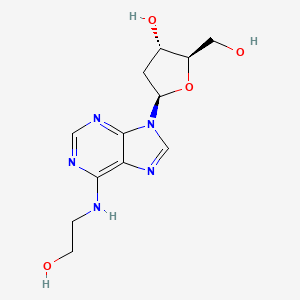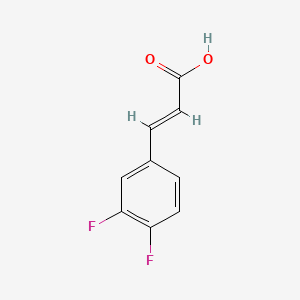
Desulfo Glucoraphanin Tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desulfo Glucoraphanin Tetraacetate is a derivative of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli. This compound is known for its potential health benefits, particularly its role in cancer prevention and antimicrobial activity. The molecular formula of this compound is C20H31NO11S2, and it has a molecular weight of 525.59 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desulfo Glucoraphanin Tetraacetate typically involves the acetylation of desulfo-glucoraphanin. The process begins with the extraction of glucoraphanin from broccoli or other cruciferous vegetables. The glucoraphanin is then desulfonated to produce desulfo-glucoraphanin. This intermediate is subsequently acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The extraction and purification processes are optimized for efficiency and yield. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Desulfo Glucoraphanin Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The acetyl groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Deacetylated glucoraphanin or other substituted derivatives.
Applications De Recherche Scientifique
Desulfo Glucoraphanin Tetraacetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Desulfo Glucoraphanin Tetraacetate involves its conversion to sulforaphane, a potent isothiocyanate, by the enzyme myrosinase. Sulforaphane exerts its effects by:
Detoxifying Carcinogens: It induces phase II detoxification enzymes, which help in the elimination of carcinogens.
Antioxidant Activity: It activates the Nrf2 pathway, leading to the expression of antioxidant proteins that protect against oxidative damage.
Anti-inflammatory Effects: It inhibits the NF-κB pathway, reducing inflammation.
Comparaison Avec Des Composés Similaires
Desulfo Glucoraphanin Tetraacetate is unique due to its acetylated structure, which enhances its stability and bioavailability compared to other glucosinolates. Similar compounds include:
Glucoraphanin: The parent compound, which is less stable and less bioavailable.
Sulforaphane: The active isothiocyanate form, which is more potent but less stable.
Glucoerucin: Another glucosinolate with similar properties but different metabolic pathways.
Propriétés
Numéro CAS |
1453081-22-5 |
|---|---|
Formule moléculaire |
C₂₀H₃₁NO₁₁S₂ |
Poids moléculaire |
525.59 |
Synonymes |
1-Thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate] β-D-Glucopyranose Tetraacetate; 4-Methylsulfinylbutyldesulfoglucosinolate Tetraacetate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)




